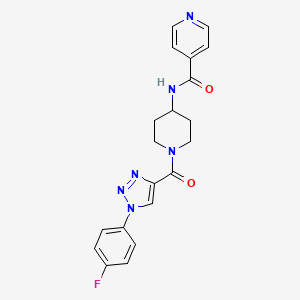

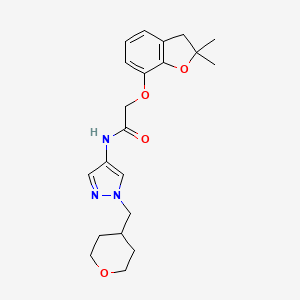

![molecular formula C15H7BrF8 B2801992 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] CAS No. 2149590-94-1](/img/structure/B2801992.png)

2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2’-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene]” is a chemical compound . It is related to 1-fluoro-4-(trifluoromethyl)benzene, which has a molecular weight of 164.1003 .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the synthesis of 1,4-Bis(trifluoromethyl)benzene from 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate and (Trifluoromethyl)trimethylsilane has been reported .Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

The chemical precursor 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] plays a significant role in the synthesis and characterization of novel polymers. For instance, it serves as a bifunctional initiator in atom transfer radical polymerization (ATRP) of styrene, leading to macromonomers used in Suzuki coupling for producing polyphenylenes with high solubility in organic solvents (Cianga, Yagcı, 2002; Cianga, Hepuzer, Yagcı, 2002). Similarly, its derivatives have been utilized in creating poly(p-phenylene) graft copolymers with unique properties, highlighting its versatility in polymer chemistry.

Electrochemical Synthesis

The compound also finds application in electrochemical synthesis. The electrochemical reduction of derivatives of 2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] has been explored, revealing its potential in green and convergent paired Diels–Alder electro-synthetic reactions. These processes result in high-yield, selectivity, purity, and low waste products, demonstrating an environmentally friendly approach to chemical synthesis (Habibi, Pakravan, Nematollahi, 2014; Habibi, Pakravan, Nematollahi, 2015).

Fluorine-containing Polymers

Another significant application is in the development of fluorine-containing polymers. The compound's derivatives are instrumental in synthesizing highly fluorinated monomers, which react with diphenols to produce soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability. This application is crucial for materials requiring high performance in electrical insulation and thermal resistance (Fitch, Bucio, Martinez, Macossay, Venumbaka, Dean, Stoakley, Cassidy, 2003).

Propriétés

IUPAC Name |

2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEJMSNKEJDREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrF8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Bromomethylene)bis[1-fluoro-4-trifluoromethyl)benzene] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

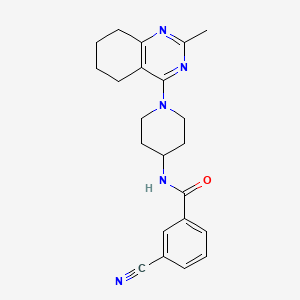

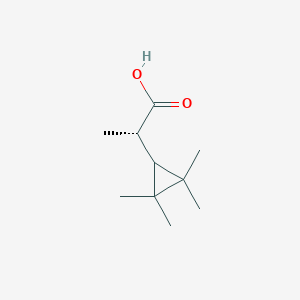

![N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2801915.png)

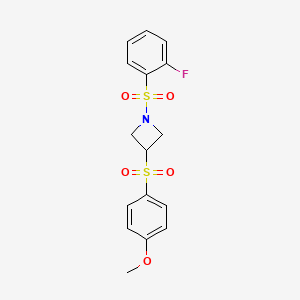

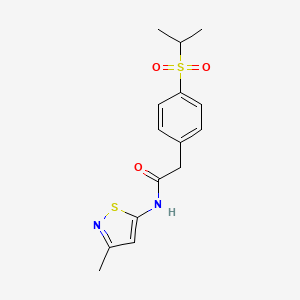

![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)

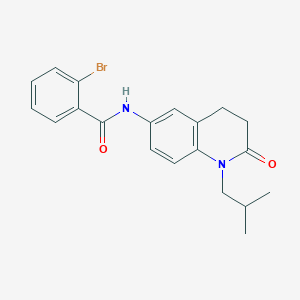

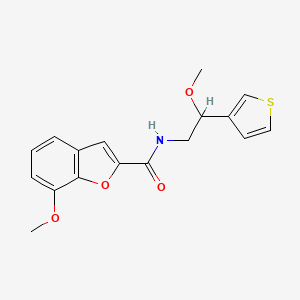

![2-(2-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2801925.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2801927.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2801929.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2801930.png)